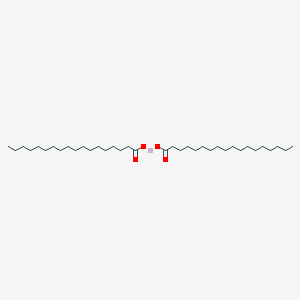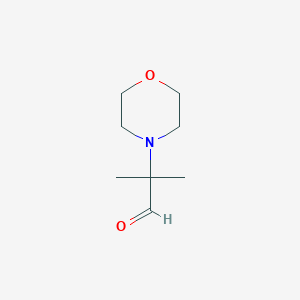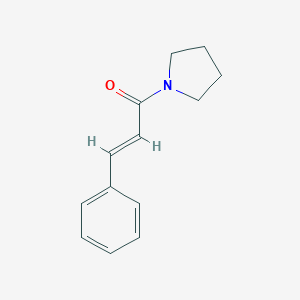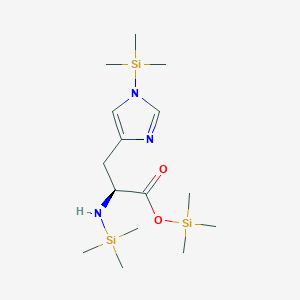
Nalpha,1-Bis(trimethylsilyl)-L-histidine trimethylsilyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Nalpha,1-Bis(trimethylsilyl)-L-histidine trimethylsilyl ester, also known as Boc-L-histidine(Trt)-OH, is a chemical compound used in scientific research for its unique properties. This compound is a derivative of histidine, an amino acid that is essential for protein synthesis in the human body. Boc-L-histidine(Trt)-OH is a popular choice in scientific research due to its ability to bind to metal ions and its potential to act as a catalyst in various biochemical reactions.
作用机制
The mechanism of action of Nalpha,1-Bis(trimethylsilyl)-L-histidine trimethylsilyl esterine(Trt)-OH is not fully understood. However, it is believed that the compound's ability to bind to metal ions plays a crucial role in its biological activity. Nalpha,1-Bis(trimethylsilyl)-L-histidine trimethylsilyl esterine(Trt)-OH can also act as a catalyst in various biochemical reactions, further enhancing its potential as a research tool.
Biochemical and Physiological Effects:
Nalpha,1-Bis(trimethylsilyl)-L-histidine trimethylsilyl esterine(Trt)-OH has been shown to have several biochemical and physiological effects. The compound's ability to bind to metal ions can influence the activity of metalloproteins, which are involved in various biological processes. Nalpha,1-Bis(trimethylsilyl)-L-histidine trimethylsilyl esterine(Trt)-OH has also been shown to have antioxidant properties, which can help protect cells from oxidative damage.
实验室实验的优点和局限性
One of the main advantages of using Nalpha,1-Bis(trimethylsilyl)-L-histidine trimethylsilyl esterine(Trt)-OH in laboratory experiments is its ability to bind to metal ions. This property makes it an ideal candidate for studying metal ion interactions in biological systems. However, one of the limitations of using this compound is its high cost, which can make it difficult for some research groups to obtain.
未来方向
There are several future directions for research involving Nalpha,1-Bis(trimethylsilyl)-L-histidine trimethylsilyl esterine(Trt)-OH. One potential area of research is in the development of new metal ion sensors. Nalpha,1-Bis(trimethylsilyl)-L-histidine trimethylsilyl esterine(Trt)-OH's ability to bind to metal ions could be used to develop new sensors for detecting metal ions in biological samples. Another potential area of research is in the study of metal ion interactions in disease states. Nalpha,1-Bis(trimethylsilyl)-L-histidine trimethylsilyl esterine(Trt)-OH could be used to study the role of metal ions in diseases such as Alzheimer's and Parkinson's. Finally, Nalpha,1-Bis(trimethylsilyl)-L-histidine trimethylsilyl esterine(Trt)-OH could be used in the development of new drugs targeting metalloproteins.
合成方法
The synthesis of Nalpha,1-Bis(trimethylsilyl)-L-histidine trimethylsilyl esterine(Trt)-OH involves the reaction of Nalpha-Nalpha,1-Bis(trimethylsilyl)-L-histidine trimethylsilyl esterine with trimethylsilyl chloride and triethylamine. The resulting compound is then treated with trityl chloride to form the final product. This synthesis method is widely used in laboratories and has been proven to be effective in producing high-quality Nalpha,1-Bis(trimethylsilyl)-L-histidine trimethylsilyl esterine(Trt)-OH.
科学研究应用
Nalpha,1-Bis(trimethylsilyl)-L-histidine trimethylsilyl esterine(Trt)-OH has been extensively used in scientific research for its unique properties. One of the most common applications of this compound is in the study of metal ion binding. Nalpha,1-Bis(trimethylsilyl)-L-histidine trimethylsilyl esterine(Trt)-OH can bind to metal ions such as copper, zinc, and nickel, making it an ideal candidate for studying metal ion interactions in biological systems.
属性
CAS 编号 |
17908-25-7 |
|---|---|
产品名称 |
Nalpha,1-Bis(trimethylsilyl)-L-histidine trimethylsilyl ester |
分子式 |
C15H33N3O2Si3 |
分子量 |
371.7 g/mol |
IUPAC 名称 |
trimethylsilyl (2S)-2-(trimethylsilylamino)-3-(1-trimethylsilylimidazol-4-yl)propanoate |
InChI |
InChI=1S/C15H33N3O2Si3/c1-21(2,3)17-14(15(19)20-23(7,8)9)10-13-11-18(12-16-13)22(4,5)6/h11-12,14,17H,10H2,1-9H3/t14-/m0/s1 |
InChI 键 |
MEFLGORIMZDUEG-AWEZNQCLSA-N |
手性 SMILES |
C[Si](C)(C)N[C@@H](CC1=CN(C=N1)[Si](C)(C)C)C(=O)O[Si](C)(C)C |
SMILES |
C[Si](C)(C)NC(CC1=CN(C=N1)[Si](C)(C)C)C(=O)O[Si](C)(C)C |
规范 SMILES |
C[Si](C)(C)NC(CC1=CN(C=N1)[Si](C)(C)C)C(=O)O[Si](C)(C)C |
同义词 |
Nα,1-Bis(trimethylsilyl)-L-histidine trimethylsilyl ester |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




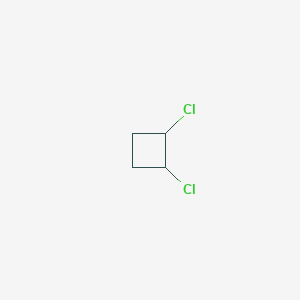
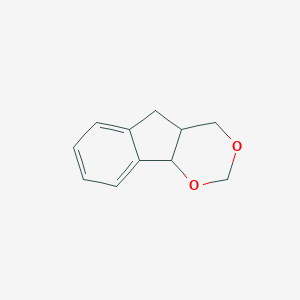

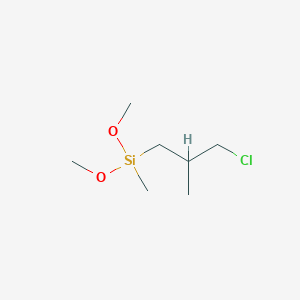



![[1,2,4]Triazolo[4,3-b]pyridazin-6-amine](/img/structure/B99957.png)

